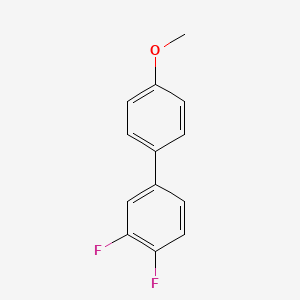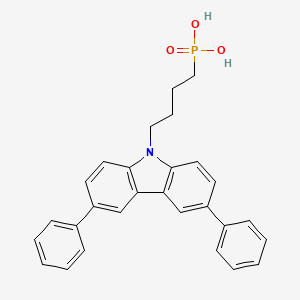
Ph-4PACz
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Ph-4PACz can be synthesized through a series of chemical reactions involving carbazole derivatives and phosphonic acid. The reaction conditions often include the use of solvents like anhydrous ethanol and heating to facilitate the formation of the desired product .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include steps like dip-coating or spin-coating to deposit the SAM on substrates, followed by post-annealing to strengthen the bonding to the substrate .
化学反応の分析
Ph-4PACz undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or alkylating agents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Ph-4PACz has a wide range of scientific research applications, particularly in the field of perovskite solar cells. It is used as a hole-transporting material (HTM) to improve the efficiency and stability of solar cells. The compound’s high polarity and ability to form self-assembled monolayers make it an ideal candidate for enhancing the performance of photovoltaic devices .
In addition to its use in solar cells, this compound is also explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its unique properties allow for better energy level matching and reduced energy loss, making it a valuable material in various electronic applications .
作用機序
The mechanism of action of Ph-4PACz involves its ability to form self-assembled monolayers on conductive substrates. The phosphonic acid group chemically attaches to the electrode surface, while the carbazole terminal interacts with the active layer material. This arrangement improves the band alignment and minimizes energy loss, resulting in higher open-circuit voltage and overall efficiency in perovskite solar cells .
This compound also helps in reducing non-radiative recombination and energy loss by providing a better-matched energy level between the hole-transporting layer and the perovskite layer .
類似化合物との比較
Ph-4PACz is often compared with other similar compounds like 2PACz and 3PACz. These compounds also serve as self-assembled monolayers for hole transport in photovoltaic applications. this compound stands out due to its longer spacer chain, which provides better energy level alignment and reduced energy loss .
Similar compounds include:
2PACz: (2-(9H-carbazol-9-yl)ethyl)phosphonic acid
3PACz: (3-(9H-carbazol-9-yl)propyl)phosphonic acid
Me-4PACz: (4-(3,6-dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid
This compound’s unique structure and properties make it a superior choice for enhancing the performance of perovskite solar cells and other optoelectronic devices.
特性
分子式 |
C28H26NO3P |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
4-(3,6-diphenylcarbazol-9-yl)butylphosphonic acid |
InChI |
InChI=1S/C28H26NO3P/c30-33(31,32)18-8-7-17-29-27-15-13-23(21-9-3-1-4-10-21)19-25(27)26-20-24(14-16-28(26)29)22-11-5-2-6-12-22/h1-6,9-16,19-20H,7-8,17-18H2,(H2,30,31,32) |
InChIキー |
JUZXTPFZIJMYBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)CCCCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


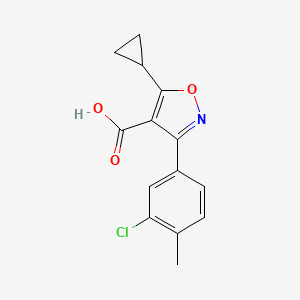
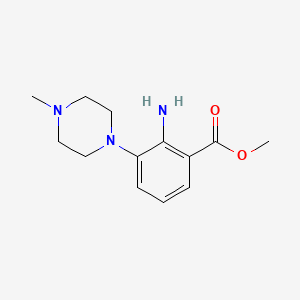
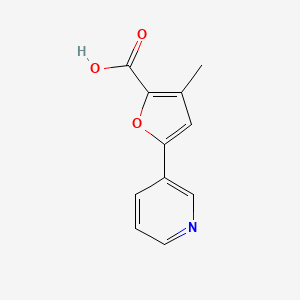


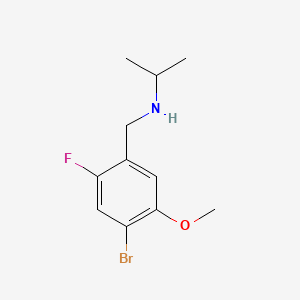
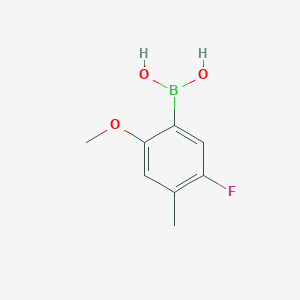
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)
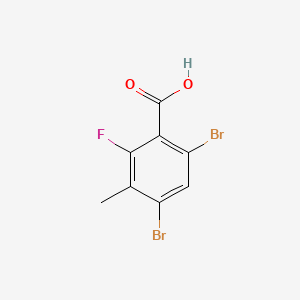
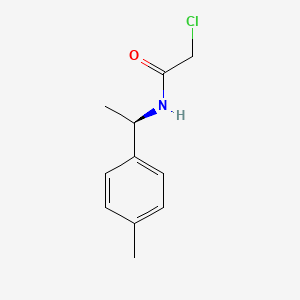
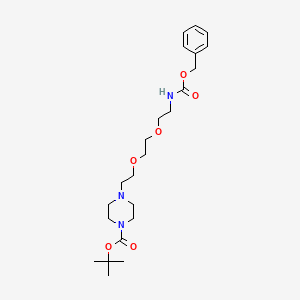
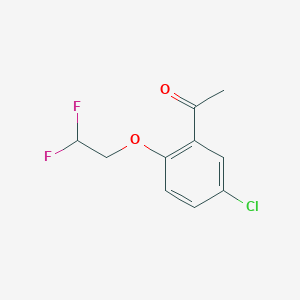
![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)
